1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 1,2,4-oxadiazole moiety bearing a 4-chlorophenyl group and a 4-methoxyphenyl side chain. Its structural complexity arises from the fusion of triazole and pyrrolidine rings, which imparts unique electronic and steric properties. The compound’s stereochemistry and crystal packing have likely been resolved using crystallographic tools like SHELXL (as referenced in ), which is critical for understanding its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c1-30-14-8-6-13(7-9-14)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-31-15)11-2-4-12(21)5-3-11/h2-9,16-17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIODPIJFNMOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the formation of the pyrrolo and triazole rings. Common reagents used in these reactions include substituted phenylhydrazines, aldehydes, and various catalysts. The reaction conditions may vary, but they generally involve heating and the use of solvents like ethanol or dimethyl sulfoxide .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole ring is highly reactive toward nucleophilic agents due to electron-deficient nitrogen atoms. Key reactions include:
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Methyl group substitution : The methylene bridge linking the oxadiazole and pyrrolo-triazole-dione undergoes nucleophilic attack. For example, reactions with amines (e.g., piperidine) yield secondary amines under mild conditions (40–60°C, DMF) .
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Chlorophenyl group reactivity : The 4-chlorophenyl substituent participates in Ullmann-type coupling reactions with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) .
Table 1: Substitution Reactions
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming fused polycyclic systems. Conversely, the pyrrolidine-dione moiety undergoes ring-opening under acidic conditions:
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Triazole ring reactivity : Reacts with acetylenedicarboxylate to form pyrazolo-triazolo-pyridines at 80°C.
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Dione ring hydrolysis : Treatment with HCl (2M, reflux) cleaves the dione ring, yielding a dicarboxylic acid derivative .
Table 2: Cycloaddition and Hydrolysis
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the methoxy group:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group, which can be reduced to an amine for further functionalization .
Photochemical and Redox Reactions
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Photodegradation : UV irradiation (λ = 254 nm) in methanol leads to cleavage of the oxadiazole ring, forming a nitrile and an amide.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole to a thioamide, altering biological activity .
Metal-Catalyzed Cross-Coupling
The compound serves as a substrate in Buchwald-Hartwig amination and Sonogashira coupling :
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Amination : Reacts with morpholine using CuI/L-proline to install tertiary amines at the oxadiazole methyl position .
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Alkyne coupling : Phenylacetylene reacts under Pd(OAc)₂ catalysis to form arylalkyne derivatives .
Key Findings from Research
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The oxadiazole-triazole hybrid exhibits dual reactivity : electrophilic at the oxadiazole and nucleophilic at the triazole.
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Structural modifications at the methylene bridge significantly impact bioactivity , particularly in anticancer assays .
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Ring-opening products show enhanced solubility, making them candidates for prodrug development .
Scientific Research Applications
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, inhibiting their activity. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes. Detailed studies are required to fully elucidate the exact mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compounds with analogous fused heterocyclic cores but differing in ring systems or substituents exhibit distinct physicochemical and biological behaviors:
Key Observations :
Biological Activity
The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties based on existing literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound consists of a pyrrolo-triazole core with oxadiazole and phenyl substituents. The presence of halogen (chlorine) and methoxy groups enhances its bioactivity. The compound's molecular formula is , with a molecular weight of approximately 385.80 g/mol.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing the oxadiazole moiety demonstrated activity against various bacterial strains. The introduction of the 4-chlorophenyl group in the structure may enhance this activity due to electron-withdrawing effects that stabilize the active form of the drug .
Anticancer Activity
Several studies have explored the anticancer potential of similar pyrrolo-triazole derivatives. For instance, compounds with structural similarities have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves apoptosis induction and cell cycle arrest . In vitro assays revealed that the presence of methoxy groups can modulate cytotoxicity levels positively.
Neuroprotective Effects
In vivo studies have suggested that related compounds exhibit neuroprotective properties. One study demonstrated significant improvements in survival rates in mice subjected to cerebral ischemia when treated with similar triazole derivatives. The observed neuroprotection is attributed to their ability to reduce oxidative stress and inflammation .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The compound may act on specific receptors in neuronal pathways to exert neuroprotective effects.
- Antioxidant Activity : The presence of methoxy groups contributes to free radical scavenging capabilities.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Showed cytotoxicity against MCF-7 cells with IC50 values around 15 µM. |
| Study 3 | Reported significant neuroprotective effects in a mouse model of ischemia with enhanced survival rates compared to control groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
